Digitoxin
Overview
Description
Digitoxin is a cardiac glycoside derived from the foxglove plant, Digitalis purpurea. It is primarily used in the treatment of heart failure and certain types of heart arrhythmias. This compound is similar in structure and function to digoxin, another cardiac glycoside, but has a longer half-life and is metabolized by the liver rather than the kidneys .
Mechanism of Action
Target of Action
Digitoxin primarily targets the Na-K-ATPase membrane pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular processes.
Mode of Action
This compound inhibits the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin . This action on the electrical activity of the heart increases the slope of phase 4 depolarization, shortens the action potential duration, and decreases the maximal diastolic potential .
Biochemical Pathways
The inhibition of the Na-K-ATPase membrane pump by this compound affects several biochemical pathways. The increased intracellular calcium concentration can activate various calcium-dependent signaling pathways, leading to changes in cellular functions . The exact biochemical pathways affected by this compound are still under investigation .
Pharmacokinetics
This compound is known for its long half-life and is eliminated hepatically, making it useful in patients with poor or erratic kidney function . It is rapidly and completely absorbed after oral or intramuscular administration . The apparent volume of distribution calculated with total serum this compound concentrations was found to be 0.6lf/kg .
Result of Action
The result of this compound’s action is an increased contractility of the heart muscle, which can be beneficial in conditions like congestive cardiac insufficiency, arrhythmias, and heart failure . On a molecular level, this compound leads to changes in the concentrations of key ions within the cell, affecting various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, patient’s liver function, and electrolyte levels can affect the pharmacokinetics and pharmacodynamics of this compound . More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Digitoxin exerts its effects primarily through its interaction with the Na-K-ATPase membrane pump . This interaction results in an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins such as actin and myosin .
Cellular Effects
In cellular terms, this compound has a significant impact on heart muscle cells. It increases the force of cardiac muscle contraction by increasing the quantity of intracellular calcium available for binding by muscle proteins . This results in augmented contractile protein interaction in the myocardial cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the Na-K-ATPase membrane pump . This inhibition leads to an increase in intracellular sodium and calcium concentrations . The increased calcium concentrations may promote the activation of contractile proteins, leading to increased heart muscle contraction .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the drug is almost completely absorbed from the gut, and when in the bloodstream, 90 to 97% are bound to plasma proteins . This compound undergoes enterohepatic circulation and is metabolized in part by CYP3A4 .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, dogs are more susceptible to the toxicity of this compound than cats . Hypokalemia predisposes all species to toxicity . Anorexia, vomiting, diarrhea, depression, or trigger arrhythmias are indicators of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in part by CYP3A4, and the metabolites include digitoxigenin, digoxin (>2%), and conjugate esters .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is almost completely absorbed from the gut, and when in the bloodstream, 90 to 97% are bound to plasma proteins . This compound undergoes enterohepatic circulation .
Subcellular Localization
Upon cell fractionation of in vivo preparations, over 90% of the unchanged this compound present in the cell is found in the soluble supernate of rat heart, kidney, and liver cells . No marked quantitative binding could be demonstrated with any of the particulate fractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Digitoxin can be synthesized through a series of chemical reactions starting from the steroidal nucleus. The synthesis involves the glycosylation of digitoxigenin with digitoxose sugars. The reaction conditions typically include the use of acid catalysts and protective groups to ensure the selective formation of glycosidic bonds .
Industrial Production Methods
Industrial production of this compound often involves extraction from the foxglove plant followed by purification processes. The plant material is subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Digitoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form digitoxigenin.
Reduction: Reduction reactions can convert this compound into less active metabolites.
Substitution: Substitution reactions can modify the sugar moieties attached to the steroidal nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acid catalysts like hydrochloric acid are employed for glycosidic bond formation.
Major Products
Oxidation: Digitoxigenin
Reduction: Reduced metabolites of this compound
Substitution: Modified glycosides with different sugar moieties
Scientific Research Applications
Digitoxin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling.
Medicine: Used in the treatment of heart failure and arrhythmias. .
Industry: Employed in the production of cardiac glycoside-based medications.
Comparison with Similar Compounds
Similar Compounds
Digoxin: Similar in structure and function but has a shorter half-life and is eliminated via the kidneys.
Ouabain: Another cardiac glycoside with a different sugar moiety and shorter half-life.
Lanatoside C: A precursor to digoxin with similar pharmacological effects
Uniqueness of Digitoxin
This compound’s longer half-life and hepatic elimination make it suitable for patients with impaired kidney function. Its prolonged duration of action provides a more stable therapeutic effect compared to other cardiac glycosides .
Properties
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUZGPOPHTGOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-63-6 | |
Record name | digitoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of digitoxin?
A1: this compound exerts its therapeutic effect by inhibiting the sodium-potassium adenosine triphosphatase (Na+,K+-ATPase) pump in cardiac muscle cells [].
Q2: How does inhibiting Na+,K+-ATPase affect cardiac muscle contraction?
A2: Inhibition of Na+,K+-ATPase leads to an increase in intracellular sodium concentration. This rise in sodium ions reduces the activity of the sodium-calcium exchanger, leading to an increase in intracellular calcium. The higher calcium concentration enhances the force of contraction in cardiac muscle [, ].
Q3: Does chronic this compound administration always correlate with enhanced inotropic effects and Na+,K+-ATPase inhibition?
A3: Research suggests a complex relationship. While moderate chronic this compound doses in cats showed both significant Na+,K+-ATPase inhibition and positive inotropic effects, lower chronic doses did not elicit a statistically significant difference compared to controls []. This highlights the importance of dosage considerations for therapeutic outcomes.
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you may consult chemical databases like PubChem or ChemSpider.
Q5: Is there research on the spectroscopic properties of this compound within these papers?
A5: No, the provided research papers do not delve into the spectroscopic data of this compound.
Q6: How does this compound differ from digoxin in terms of pharmacokinetics?
A6: this compound is primarily metabolized by the liver, while digoxin is primarily eliminated by the kidneys. This difference is crucial for patients with renal impairment, making this compound a potentially safer option in such cases [, ].
Q7: Does cholestyramine impact the pharmacokinetics of this compound?
A7: Yes, cholestyramine can bind to this compound in the intestines, reducing its reabsorption and increasing its fecal excretion. This interaction effectively interrupts the enterohepatic circulation of this compound, potentially mitigating toxicity [].
Q8: Does ampicillin impact the elimination of this compound?
A10: A study on healthy volunteers did not find a significant change in this compound elimination half-life during ampicillin administration, suggesting no clinically significant kinetic interaction [].
Q9: What is the primary route of this compound elimination?
A11: While this compound undergoes hepatic metabolism, renal excretion constitutes a major elimination pathway for both the unchanged drug and its metabolites, especially in patients with cardiac insufficiency [].
Q10: How does renal impairment affect this compound metabolism?
A12: Uremic patients tend to exhibit altered this compound metabolism, with a higher proportion of hydroxylated and hydrolyzed metabolites compared to individuals with normal renal function. This suggests that uremia might induce changes in the enzymes responsible for these metabolic pathways [].
Q11: Does hemodialysis impact this compound metabolism?
A13: Patients on hemodialysis demonstrate a this compound metabolite profile similar to that of control patients, implying that hemodialysis might mitigate some of the metabolic alterations observed in uremia [].
Q12: Can other drugs interfere with this compound measurement in immunoassays?
A14: Yes, substances like bufalin, found in some traditional Chinese medicines, can cross-react with antibodies used in this compound immunoassays, leading to falsely elevated this compound readings [].
Q13: Can endogenous substances interfere with this compound immunoassays?
A15: Endogenous substances called this compound-like immunoreactive factors (DTLIF) can interfere with certain this compound assays, particularly those using polyclonal antibodies. This interference can lead to overestimation of this compound levels []. Monoclonal antibody-based assays have shown improved resistance to DTLIF interference [].
Q14: Can digoxin-like immunoreactive substances (DLIS) interfere with this compound assays?
A16: While DLIS can interfere with digoxin assays, they have minimal impact on this compound radioimmunoassays [].
Q15: What are the signs and symptoms of this compound toxicity?
A17: this compound toxicity can manifest as both cardiac and extracardiac symptoms. While specific ECG changes like atrial tachycardia with block have been associated with toxicity, they are not always present. Clinical diagnosis often relies on a combination of symptoms, ECG findings, and serum this compound levels [].
Q16: Is there a clear correlation between serum this compound levels and toxicity?
A18: While high serum this compound concentrations are frequently observed in toxicity cases, some patients may exhibit toxicity even with normal or low serum levels. Therefore, clinical judgment remains paramount, with serum levels serving as a supportive tool rather than a definitive diagnostic marker [].
Q17: Are there differences in this compound sensitivity between adults and children?
A19: Infants and children seem to tolerate higher serum this compound concentrations without showing signs of toxicity compared to adults. They might also require a higher mg/kg dose for therapeutic effect [].
Q18: Beyond its cardiac applications, is this compound being investigated for other therapeutic purposes?
A20: this compound is under investigation as a potential treatment for cystic fibrosis (CF). Studies suggest that it might suppress the hypersecretion of IL-8, a proinflammatory protein implicated in CF lung pathophysiology [].
Q19: Does this compound impact gene expression in cystic fibrosis?
A21: Preliminary research indicates that this compound might mimic some of the beneficial gene expression changes observed in CF gene therapy, although further investigation is needed to fully understand these effects [].
Q20: Can this compound be used to study cardiac glycoside absorption?
A22: this compound, labeled with tritium, has been used in studies to elucidate the intestinal absorption mechanisms of cardiac glycosides. These studies demonstrated that nonpolar glycosides like this compound are absorbed more rapidly than polar glycosides [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.